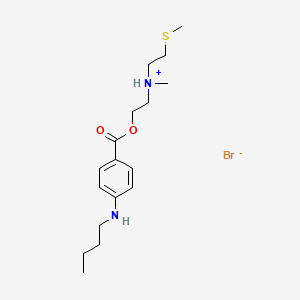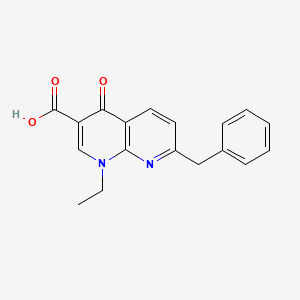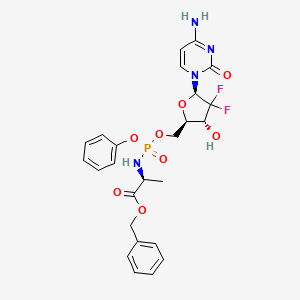
Acelarin
Overview
Description
Mechanism of Action
Target of Action
Acelarin, also known as NUC-1031, is a ProTide transformation and enhancement of the widely-used nucleoside analogue, gemcitabine . The primary target of this compound is the DNA synthesis process within cancer cells .
Mode of Action
This compound is structurally similar to gemcitabine, but with an attached phosphoramidate group . This chemical modification aims to improve the cellular delivery of the activated drug, overcoming resistance mechanisms, and protecting against enzymatic breakdown to toxic byproducts . The activation of this compound is independent of deoxycytidine kinase (dCK), a key enzyme involved in the activation of gemcitabine . This allows this compound to retain its anti-cancer activity even when dCK is inhibited .
Biochemical Pathways
This compound affects the DNA synthesis pathway in cancer cells. It is pre-phosphorylated, thus bypassing the rate-limiting step of phosphorylation that is required for gemcitabine to become an active antimetabolite . This results in more effective antimetabolite activity than gemcitabine .
Pharmacokinetics
This compound exhibits favorable pharmacokinetics compared to gemcitabine. Its plasma half-life is significantly longer (7.9 hours versus 1.5 hours, respectively) . The maximum concentration (Cmax) of the active moiety dFdCTP is reached at 30 minutes end of infusion (EOI), and even at 24 hours EOI, this compound achieves levels of dFdCTP higher than reported for gemcitabine at its Cmax at 2 hours .
Result of Action
This compound generates 13 times higher intracellular dFdCTP levels than gemcitabine . It has shown greater potency than gemcitabine in partially resistant and resistant pancreatic cell lines . This compound has achieved high response rates and favorable tolerability in patients with advanced solid tumors .
Action Environment
The efficacy of this compound can be influenced by various factors in the tumor microenvironment. For instance, the cellular uptake of this compound is independent of nucleoside transporters (hENT1), which are often downregulated in cancer cells . This allows this compound to overcome one of the key resistance mechanisms associated with gemcitabine . , highlighting the complex interplay of factors that can influence a drug’s action and efficacy in the clinical setting.
Biochemical Analysis
Biochemical Properties
Acelarin is structurally similar to gemcitabine, but with an attached phosphoramidate group . This modification allows this compound to enter cancer cells independently of nucleoside transporters, protects it from breakdown by deaminases, and delivers the pre-activated form of gemcitabine . This results in significantly higher concentrations of the active anti-cancer metabolite, dFdCTP, inside tumor cells .
Cellular Effects
This compound has shown to be more effective than gemcitabine in treating patients with metastatic pancreatic cancer . It has also achieved high response rates and favorable tolerability in patients with advanced solid tumors . In cancer cells, dFdCTP interferes with DNA replication, causing cancer cell death and preventing tumor growth .
Molecular Mechanism
This compound’s mechanism of action involves overcoming the key cancer resistance mechanisms associated with gemcitabine . It enters the cancer cell independently of nucleoside transporters, is protected from breakdown by deaminases, and delivers the pre-activated form of gemcitabine . This results in the generation of 13x higher intracellular dFdCTP levels than gemcitabine , making this compound more efficacious in the clinical setting .
Temporal Effects in Laboratory Settings
It is known that this compound is able to generate and maintain significantly higher concentrations of the active anti-cancer metabolite (dFdCTP) inside tumor cells .
Dosage Effects in Animal Models
Specific information about the dosage effects of this compound in animal models was not found in the search results. It is known that this compound has been tested in clinical trials and has shown promising results in patients with advanced solid tumors .
Metabolic Pathways
This active metabolite interferes with DNA replication in cancer cells, causing cell death and preventing tumor growth .
Transport and Distribution
This compound enters cancer cells independently of nucleoside transporters . This is a significant advantage over gemcitabine, which requires the human equilibrative transporter (hENT1) to cross the cell membrane .
Subcellular Localization
The specific subcellular localization of this compound is not mentioned in the search results. Given its mechanism of action, it can be inferred that this compound and its active metabolite, dFdCTP, would be localized in the nucleus where they interfere with DNA replication .
Preparation Methods
Synthetic Routes and Reaction Conditions: Acelarin is synthesized by attaching a phosphoramidate group to gemcitabine. This modification involves the use of specific reagents and conditions to ensure the stability and efficacy of the compound. The synthesis typically includes the following steps:
Activation of Gemcitabine: Gemcitabine is activated by reacting with a phosphoramidate reagent.
Attachment of Phosphoramidate Moiety: The activated gemcitabine is then reacted with a phosphoramidate moiety, which includes a phosphate group and a combination of aryl, ester, and amino acid groups
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Bulk Synthesis: Large quantities of gemcitabine are activated and reacted with the phosphoramidate moiety.
Purification: The synthesized this compound is purified using techniques such as chromatography to remove impurities.
Quality Control: The final product undergoes rigorous quality control to ensure its efficacy and safety
Chemical Reactions Analysis
Types of Reactions: Acelarin undergoes several types of chemical reactions, including:
Hydrolysis: The phosphoramidate moiety can be hydrolyzed to release the active gemcitabine triphosphate.
Phosphorylation: this compound is pre-phosphorylated, bypassing the need for initial phosphorylation by deoxycytidine kinase
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under physiological conditions.
Phosphorylation: Enzymatic or chemical phosphorylation agents
Major Products:
Gemcitabine Triphosphate: The active metabolite that exerts cytotoxic effects on cancer cells
Scientific Research Applications
Acelarin has been extensively studied for its potential in various scientific fields:
Chemistry: Used as a model compound to study ProTide technology and nucleotide analogues.
Biology: Investigated for its ability to overcome resistance mechanisms in cancer cells.
Medicine: Undergoing clinical trials for the treatment of various cancers, including biliary tract, pancreatic, ovarian, and non-small cell lung cancers .
Industry: Potential applications in the development of new chemotherapeutic agents and drug delivery systems .
Comparison with Similar Compounds
Acelarin is unique compared to other nucleotide analogues due to its ProTide technology. Similar compounds include:
Gemcitabine: The parent compound of this compound, used in various cancer treatments but limited by resistance mechanisms
Uniqueness of this compound:
Enhanced Cellular Uptake: Bypasses nucleoside transporters.
Pre-Phosphorylation: Avoids the rate-limiting phosphorylation step.
Resistance to Deamination: Protected from breakdown by cytidine deaminase
This compound represents a significant advancement in the field of chemotherapeutics, offering a promising alternative to traditional nucleotide analogues.
Properties
IUPAC Name |
benzyl (2S)-2-[[[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27F2N4O8P/c1-16(22(33)36-14-17-8-4-2-5-9-17)30-40(35,39-18-10-6-3-7-11-18)37-15-19-21(32)25(26,27)23(38-19)31-13-12-20(28)29-24(31)34/h2-13,16,19,21,23,32H,14-15H2,1H3,(H,30,35)(H2,28,29,34)/t16-,19+,21+,23+,40?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTKGYOMICWFQZ-KKQYNPQSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC1=CC=CC=C1)NP(=O)(OCC2C(C(C(O2)N3C=CC(=NC3=O)N)(F)F)O)OC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OCC1=CC=CC=C1)NP(=O)(OC[C@@H]2[C@H](C([C@@H](O2)N3C=CC(=NC3=O)N)(F)F)O)OC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27F2N4O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
840506-29-8 | |
| Record name | NUC-1031 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0840506298 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NUC-1031 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15057 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | FOSGEMCITABINE PALABENAMIDE, P(RS)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XCL1K2T28K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


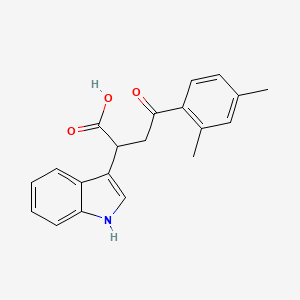

![1-{2-[3-(2-Chloro-4,5-Difluoro-Benzoyl)-Ureido]-4-Fluoro-Phenyl}-Piperidine-4-Carboxylic Acid](/img/structure/B1665337.png)
![2,6-Di-tert-butyl-4-{4-[2-(4-chloro-phenyl)-2-hydroxy-ethyl]-piperazin-1-ylmethyl}-phenol dihydrochloride](/img/structure/B1665339.png)
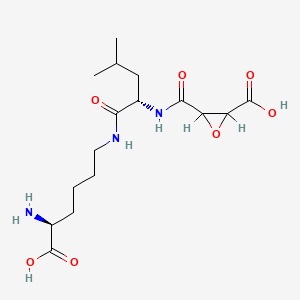
![2H-Tetrazole-2-carboxamide, 5-([1,1'-biphenyl]-4-ylmethyl)-N,N-dimethyl-](/img/structure/B1665342.png)
